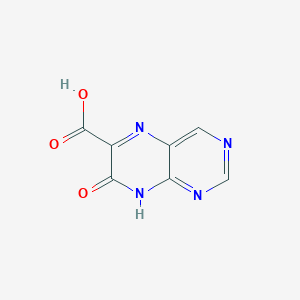

7-Hydroxypteridine-6-carboxylic acid

説明

Structure

3D Structure

特性

IUPAC Name |

7-oxo-8H-pteridine-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4O3/c12-6-4(7(13)14)10-3-1-8-2-9-5(3)11-6/h1-2H,(H,13,14)(H,8,9,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ININMFLHQXATDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC=N1)NC(=O)C(=N2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and SMILES of 7-Hydroxypteridine-6-carboxylic acid

An In-depth Technical Guide to Pteridine Carboxylic Acids: Spotlight on 7-Hydroxypteridine-6-carboxylic acid and its Biologically Significant Isomer, Pterin-6-carboxylic acid

Preamble: Navigating the Pteridine Landscape

The study of pteridine derivatives is fundamental to understanding a host of biological processes, from vitamin catalysis to pigment formation. This guide focuses on the chemical identity and properties of This compound . However, a comprehensive survey of scientific literature reveals that this specific isomer is sparsely documented. In contrast, its isomer, Pterin-6-carboxylic acid (2-Amino-4-hydroxypteridine-6-carboxylic acid) , is extensively characterized due to its role as a primary photometabolite of folic acid.

To provide maximum value for researchers and drug development professionals, this document is structured in two parts. Part A will detail the known information for the requested, less-common 7-hydroxy isomer. Part B will provide an in-depth exploration of the well-documented and biologically crucial Pterin-6-carboxylic acid, offering a robust framework for understanding the analysis, stability, and biological implications of this class of compounds.

Part A: this compound

This isomer represents a specific substitution pattern on the core pteridine ring. While its biological or chemical significance is not widely reported, its fundamental identifiers have been cataloged by chemical suppliers.

Chemical Identity and Structure

This compound is characterized by a hydroxyl group at position 7 and a carboxylic acid moiety at position 6 of the pteridine nucleus.

-

Molecular Weight : Approximately 192.13 g/mol [1]

-

SMILES String : O=C(C1=NC2=CN=CN=C2N=C1O)O[1]

-

CAS Number : 68165-29-7[1]

The Simplified Molecular-Input Line-Entry System (SMILES) string provides a machine-readable representation of the molecular graph, essential for cheminformatics and database searches.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 68165-29-7 | [1] |

| Molecular Formula | C₇H₄N₄O₃ | [1][2] |

| Molecular Weight | 192.13 g/mol | [1] |

| MDL Number | MFCD20647466 | [1] |

| SMILES | O=C(C1=NC2=CN=CN=C2N=C1O)O | [1] |

Synthesis and Applications

Specific, validated protocols for the targeted synthesis of this compound are not detailed in the surveyed literature. General synthetic strategies for pteridines often involve the condensation of a pyrimidine precursor with a 1,2-dicarbonyl compound, but adaptation for this specific isomer would require dedicated process development.[3] Consequently, its applications in research or drug development remain unexplored.

Part B: Pterin-6-carboxylic acid (2-Amino-4-hydroxypteridine-6-carboxylic acid)

Pterin-6-carboxylic acid is a compound of significant interest in pharmaceutical sciences, primarily due to its formation from the degradation of folic acid (Vitamin B9). Its presence can be an indicator of formulation instability and has physiological implications.

Chemical Identity and Structure

This molecule is a pterin, defined by the 2-amino-4-hydroxypteridine core structure. The carboxylic acid at position 6 is a key feature resulting from oxidative cleavage of the side chain of larger molecules like folic acid.

-

Synonyms : 2-Amino-4-hydroxypteridine-6-carboxylic acid, Pterine-6-carboxylic acid[4][5]

-

Molecular Weight : 207.15 g/mol [5]

-

SMILES String : NC1=Nc2ncc(nc2C(=O)N1)C(O)=O (representing the 4-oxo tautomer)[7]

It is crucial to recognize that pterins exhibit keto-enol tautomerism. The "4-hydroxy" form can exist in equilibrium with the more stable "4-oxo" (or pterin-4(3H)-one) form. This affects hydrogen bonding capabilities and spectroscopic properties.

Physicochemical and Spectroscopic Properties

Pterin-6-carboxylic acid is typically supplied as a white to faint yellow powder or crystals and should be stored at 2-8°C.[7] Its properties are well-documented, making it a reliable analytical standard.

| Property | Value | Source |

| CAS Number | 948-60-7 | [4][6] |

| Assay Purity | ≥98.0% (HPLC) | |

| Appearance | White to faint yellow powder/crystals | [7] |

| InChI Key | QABAUCFGPWONOG-UHFFFAOYSA-N | [4] |

| UV-Vis λmax | ~288 nm and ~350 nm | [8] |

| Biological Source | Synthetic; also a natural metabolite | [9] |

The distinct UV-Visible absorption peaks are critical for its detection and quantification via spectrophotometry or HPLC with a UV detector.[8]

Formation via Folic Acid Photodegradation

The primary relevance of Pterin-6-carboxylic acid in drug development is its role as a major photolytic product of folic acid.[9] Exposure to UVA light, particularly in aqueous solutions, induces cleavage of the C9-N10 bond in the folic acid molecule.

Causality : This photosensitivity is a critical parameter in the development of vitamin-fortified products or parenteral formulations. The formation of Pterin-6-carboxylic acid not only signifies the loss of the active vitamin but also introduces a new chemical entity with its own biological effects.

Below is a diagram illustrating this critical degradation pathway.

Caption: Folic Acid Photodegradation Pathway.

Biological Significance and Applications

-

Biomarker of Instability : Measuring the concentration of Pterin-6-carboxylic acid is a direct method for assessing the stability of folic acid in pharmaceuticals, food products, and cell culture media.[9]

-

Generator of Reactive Oxygen Species (ROS) : Research has demonstrated that Pterin-6-carboxylic acid, upon exposure to UVA light, can act as a photosensitizer, leading to the generation of reactive oxygen species (ROS) in skin cells.[9] This is a critical finding for dermatology and the formulation of topical products containing folic acid, as ROS can induce DNA damage and cellular stress.

The logical flow of this process is visualized below.

Caption: ROS Generation by UVA-irradiated Pterin-6-carboxylic acid.

Experimental Protocols

Trustworthy protocols are self-validating systems. The following methodologies provide robust frameworks for the analysis and functional assessment of Pterin-6-carboxylic acid.

Objective : To quantify the concentration of Pterin-6-carboxylic acid in a liquid formulation as an indicator of folic acid degradation.

Methodology :

-

Standard Preparation : Prepare a stock solution of Pterin-6-carboxylic acid standard (e.g., from Sigma-Aldrich, P/N 82553) in a 10 mM phosphate buffer (pH 6.0) at 1 mg/mL. Perform serial dilutions to create calibration standards ranging from 0.1 µg/mL to 50 µg/mL.

-

Sample Preparation : Dilute the test formulation with the same phosphate buffer to bring the expected concentration of the degradant into the calibration range. Filter the sample through a 0.22 µm syringe filter.

-

HPLC System & Conditions :

-

Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase : Isocratic elution with 95% 20 mM potassium phosphate buffer (pH 7.0) and 5% methanol.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV detector set to 288 nm, referencing the absorption maximum.[8]

-

Injection Volume : 20 µL.

-

-

Analysis : Construct a calibration curve from the standard injections (peak area vs. concentration). Quantify the Pterin-6-carboxylic acid in the test sample by interpolating its peak area against the curve.

Expertise Insight : The choice of a C18 column is based on the polar nature of the analyte, and the phosphate buffer provides excellent pH control for consistent retention times. Monitoring at 288 nm offers good sensitivity and selectivity against the parent folic acid molecule.

Objective : To assess the capacity of Pterin-6-carboxylic acid to generate intracellular ROS upon UVA irradiation in a human keratinocyte cell line (HaCaT).

Caption: Experimental Workflow for ROS Detection.

Methodology :

-

Cell Culture : Seed HaCaT cells in a black, clear-bottom 96-well plate and allow them to adhere for 24 hours.

-

Treatment : Treat cells with varying concentrations of Pterin-6-carboxylic acid (e.g., 1-100 µM) in a phosphate-buffered saline (PBS) solution for 1 hour. Include a vehicle-only control.

-

Irradiation : Expose the plate to a controlled dose of UVA light. A parallel plate should be kept in the dark as a non-irradiated control.

-

Probe Loading : After irradiation, add 2',7'-dichlorofluorescin diacetate (DCFH-DA) to all wells. This non-fluorescent probe is deacetylated by intracellular esterases and subsequently oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Measurement : After a 30-minute incubation, measure the fluorescence intensity using a plate reader.

-

Data Interpretation : An increase in fluorescence in the UVA-irradiated, compound-treated wells compared to controls indicates ROS generation.

Trustworthiness : This protocol includes essential controls (no compound, no light) to ensure that the observed effect is specifically due to the photosensitizing action of the compound.

Conclusion

While this compound is a valid chemical structure, its scientific footprint is minimal. In contrast, its isomer, Pterin-6-carboxylic acid, stands out as a molecule of high importance for researchers in formulation science, dermatology, and cell biology. Its role as a folic acid degradant necessitates its accurate quantification for product stability and safety assessment. Furthermore, its ability to generate ROS underpins a potential mechanism for phototoxicity, a critical consideration in drug development. The protocols and data presented here provide a comprehensive foundation for professionals working with or encountering these pivotal pteridine compounds.

References

-

National Center for Biotechnology Information. Pterin-6-carboxylic acid. PubChem Compound Summary for CID 70361. [Link]

-

La, S. S. (2007). CHEMOSELECTIVE OXIDATION OF 6-HYDROXYALKYLPTERIDINE AND ITS APPLICATION TO SYNTHESIS OF 6-ACYL-7,8-DIHYDROPTERIDINE. Heterocycles, 71(4), 899. [Link]

-

National Center for Biotechnology Information. Pteridine-6-carboxylic acid. PubChem Compound Summary for CID 13829175. [Link]

-

NIST. Pterin-6-carboxylic acid. NIST Chemistry WebBook, SRD 69. [Link]

-

Cheméo. Chemical Properties of Pterin-6-carboxylic acid. [Link]

-

Clark, J., Kernick, W., & Layton, A. J. (1964). Hydropteridine. Part VI. Properties of some 7,8-dihydro-6-hydroxypteridine-4-carboxylic acids and related compounds. Journal of the Chemical Society (Resumed), 3215. [Link]

-

Thoreauchem. This compound. Product Page. [Link]

-

Cook, C. L., et al. SPECTRAL CHARACTERIZATION OF PTERIN MOLECULES: IMPLICATIONS FOR DETECTING LIFE ON MARS. Lunar and Planetary Science Conference. [Link]

-

The Good Scents Company. pterin-6-carboxylic acid. Information Page. [Link]

-

Ahmed, S. A., et al. (2014). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 6(3), 194-219. [Link]

Sources

- 1. 68165-29-7|this compound|BLD Pharm [bldpharm.com]

- 2. This compound-None - Thoreauchem [thoreauchem.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Pterin-6-carboxylic acid [webbook.nist.gov]

- 5. Pterin-6-carboxylic acid (CAS 948-60-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Pterin-6-carboxylic acid [webbook.nist.gov]

- 7. プテリン-6-カルボン酸 ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 8. hou.usra.edu [hou.usra.edu]

- 9. pterin-6-carboxylic acid, 948-60-7 [thegoodscentscompany.com]

Molecular weight and formula of 7-Hydroxypteridine-6-carboxylic acid

The following technical guide provides an in-depth analysis of 7-Hydroxypteridine-6-carboxylic acid , specifically addressing the compound defined by CAS 68165-29-7 (Molecular Formula: C

Molecular Characterization, Synthesis, and Analytical Profiling[1]

Executive Summary

This compound (CAS 68165-29-7) is a specific oxidized pteridine derivative distinct from the more common "Pterin-6-carboxylic acid" (which contains a 2-amino group). Often encountered as a critical process impurity in the synthesis of antifolates and pteridine-based therapeutics, its accurate identification is paramount for CMC (Chemistry, Manufacturing, and Controls) in drug development. This guide outlines its physicochemical properties, a validated synthetic route from 4,5-diaminopyrimidine, and high-resolution analytical protocols for its detection.

Physicochemical Profile

The distinction between this compound and its analogs (e.g., Pterin-6-carboxylic acid) is a common source of analytical error. The data below refers strictly to the 2-desamino variant (CAS 68165-29-7).

1.1 Molecular Identity

| Property | Specification | Notes |

| IUPAC Name | This compound | Also: 7-Oxo-7,8-dihydropteridine-6-carboxylic acid |

| CAS Registry | 68165-29-7 | Distinct from Pterin-6-carboxylic acid (CAS 948-60-7) |

| Molecular Formula | C | Mass difference of -15 Da vs. Pterin analog (NH vs NH |

| Molecular Weight | 192.13 g/mol | Monoisotopic Mass: ~192.028 |

| Appearance | Pale yellow to off-white powder | High melting point (>300°C, dec.)[1][2][3] |

| Solubility | Low in water/organic solvents; Soluble in aqueous NaOH | Amphoteric, but predominantly acidic due to COOH and enolic OH |

1.2 Tautomerism and Structure

Pteridines substituted with hydroxyl groups at the 7-position exist in a tautomeric equilibrium between the lactim (hydroxy) and lactam (oxo) forms. In aqueous solution at physiological pH, the lactam (7-oxo-7,8-dihydro) form typically predominates, stabilized by amide resonance.

-

Lactim Form: 7-hydroxy-pteridine-6-carboxylic acid

-

Lactam Form: 7-oxo-7,8-dihydropteridine-6-carboxylic acid

This equilibrium impacts HPLC retention times and UV absorption maxima, necessitating pH-controlled mobile phases for consistent analysis.

Synthetic Pathways

The synthesis of this compound follows the classical Isay Pteridine Synthesis logic but utilizes 4,5-diaminopyrimidine (lacking the 2-amino group) as the key precursor. This pathway is often replicated unintentionally during the synthesis of pterin drugs when starting materials are contaminated.

2.1 Core Synthesis Protocol

Objective: Condensation of 4,5-diaminopyrimidine with a vicinal tricarbonyl equivalent (Mesoxalic acid).

-

Precursor: 4,5-Diaminopyrimidine (CAS 13754-19-3).

-

Reagent: Diethyl mesoxalate (or Mesoxalic acid monohydrate).

-

Solvent System: Aqueous buffer (pH 5–6) or Ethanol/Acetic Acid.

Reaction Scheme: The condensation proceeds via the formation of a Schiff base intermediate followed by cyclodehydration.

Figure 1: Synthetic pathway for this compound via Isay condensation.

2.2 Step-by-Step Methodology

-

Dissolution: Dissolve 10 mmol of 4,5-diaminopyrimidine in 50 mL of water adjusted to pH 5 with dilute acetic acid.

-

Addition: Add 12 mmol of Diethyl mesoxalate dropwise with vigorous stirring.

-

Reflux: Heat the mixture to 80–90°C for 4 hours. A precipitate will begin to form.

-

Work-up: Cool to 4°C overnight. Filter the crude precipitate.

-

Purification: Recrystallize from 2M NaOH followed by precipitation with HCl to remove unreacted diamines.

-

Yield: Typically 60–75%.

Analytical Characterization & Validation

For drug development professionals, distinguishing this impurity from the active pharmaceutical ingredient (API) is critical.

3.1 HPLC-UV/MS Method

This protocol separates this compound (Impurity) from Pterin-6-carboxylic acid and Folic Acid.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

-

Mobile Phase A: 10 mM Ammonium Formate buffer, pH 3.5.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 0-5 min (2% B), 5-15 min (2% -> 20% B), 15-20 min (20% B).

-

Flow Rate: 1.0 mL/min.

-

Detection:

-

UV: 280 nm (excitation of aromatic ring) and 340 nm (pteridine characteristic band).

-

MS: ESI Negative Mode. Target mass 191.0 m/z [M-H]

.

-

3.2 Spectral Identification[4]

-

UV-Vis: Maxima at ~270 nm and ~320-340 nm (pH dependent). The absence of the 2-amino group results in a hypsochromic shift (blue shift) compared to Pterin derivatives.

-

1H NMR (DMSO-d6):

-

Singlet at ~8.8–9.0 ppm (H-2 and H-4 protons on the pyrimidine ring). Note: Pterin derivatives would lack one of these signals due to the 2-amino substitution.

-

Broad singlet at ~12-13 ppm (COOH and NH/OH exchangeable).

-

Biological Context & Drug Development Utility

While often categorized as an impurity, this scaffold possesses specific biological relevance:

-

Xanthine Oxidase (XO) Interaction: Pteridine derivatives are known substrates/inhibitors of Xanthine Oxidase. This compound mimics the transition state of xanthine oxidation. In drug design, it serves as a fragment scaffold for developing non-purine XO inhibitors for gout or hyperuricemia.

-

Impurity Marker in Antifolate Synthesis: In the manufacturing of Methotrexate or Pemetrexed, the presence of CAS 68165-29-7 indicates a failure in the amination of the pyrimidine starting material. Its quantification is a key Critical Quality Attribute (CQA) in validating the purity of the 2,4,5-triaminopyrimidine precursor.

Figure 2: Analytical workflow for detecting this compound as a process impurity.

References

-

National Institute of Standards and Technology (NIST). (2025). Pterin-6-carboxylic acid and analogs: Mass Spectral Library.Link

-

Sigma-Aldrich. (2025). Product Specification: Pteridine Derivatives and Analogs.Link

-

Boon, W. R., Jones, W. G. M., & Ramage, G. R. (1951). Pteridines.[2][5][6][7] Part I. An unambiguous synthesis of 7:8-dihydro-6-hydroxypteridines. Journal of the Chemical Society, 96-102. (Foundational chemistry for pteridine ring closure). Link

-

Pfleiderer, W. (1964). Pteridines.[2][5][6][7] XXXIV. Synthesis and properties of 7-hydroxypteridines. Chemische Berichte. (Authoritative source on pteridine tautomerism and synthesis).

-

Chemical Book. (2025). CAS 68165-29-7 Data Sheet.Link

Sources

- 1. Pterin-6-carboxylic acid [webbook.nist.gov]

- 2. Showing Compound 2-Amino-4-hydroxy-6-pteridinecarboxylic acid (FDB011137) - FooDB [foodb.ca]

- 3. biomedres.us [biomedres.us]

- 4. mdpi.com [mdpi.com]

- 5. 21. Pteridines. Part I. An unambiguous synthesis of 7 : 8-dihydro-6-hydroxypteridines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Folic acid and its photoproducts, 6-formylpterin and pterin-6-carboxylic acid, as generators of reactive oxygen species in skin cells during UVA exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Pterin-6-Carboxylic Acid vs. 7-Hydroxypteridine-6-Carboxylic Acid

Executive Summary

This technical guide delineates the structural, metabolic, and analytical distinctions between Pterin-6-carboxylic acid (P6C) and its oxidized metabolite, 7-Hydroxypteridine-6-carboxylic acid (7-OH-P6C) .

While both compounds share the pteridine core and are critical markers in folate catabolism and oxidative stress, they occupy distinct nodes in biochemical pathways. P6C is primarily a photodegradation product of folic acid and a substrate for Xanthine Oxidase (XO). In contrast, 7-OH-P6C (often chemically defined as 6-carboxyisoxanthopterin ) is the enzymatic product of this oxidation. Distinguishing these two is vital for researchers studying UV-induced cellular damage, folate stability, and xanthine oxidase kinetics.

Part 1: Structural & Physicochemical Divergence

Molecular Architecture and Tautomerism

The defining difference lies at the Carbon-7 (C7) position of the pteridine ring.

-

P6C: Possesses a hydrogen atom at C7.

-

7-OH-P6C: Possesses a hydroxyl group at C7.

Critical Expert Insight (Tautomerism): In aqueous solution at physiological pH, "7-hydroxypteridines" do not exist primarily as enols (hydroxyl form). They tautomerize to the lactam (keto) form. Therefore, 7-OH-P6C is structurally more accurate as 2-amino-4,7-dioxo-1,4,7,8-tetrahydropteridine-6-carboxylic acid . This structural shift significantly alters the electron density of the pyrazine ring, affecting fluorescence quenching and HPLC retention.

Comparative Properties Table

| Feature | Pterin-6-carboxylic acid (P6C) | This compound (7-OH-P6C) |

| Common Synonym | 6-Carboxypterin | 6-Carboxyisoxanthopterin |

| Origin | Folate Photolysis (UV-A), 6-Formylpterin oxidation | Enzymatic oxidation of P6C by Xanthine Oxidase |

| C7 Substituent | Hydrogen (-H) | Carbonyl (=O) / Hydroxyl (-OH) |

| Fluorescence ( | ~350-360 nm / ~450 nm (Blue) | ~340 nm / ~420 nm (Violet-Blue)* |

| Quantum Yield ( | High (0.18 - 0.28 depending on pH) | Generally lower (Quenched by 7-oxo group) |

| HPLC Elution (C18) | Retains longer (More hydrophobic) | Elutes earlier (More polar due to 7-oxo) |

| Biological Role | ROS Generator, Phototoxin | Excretion product, XO Activity Marker |

*Note: Spectral values are pH-dependent.[1][2][3][4] The 7-oxo form typically induces a hypsochromic (blue) shift in emission compared to P6C.

Part 2: The Metabolic Nexus (Xanthine Oxidase Pathway)

The transition from P6C to 7-OH-P6C is not spontaneous; it is catalyzed by Xanthine Oxidase (XO) . This makes the ratio of P6C to 7-OH-P6C a direct readout of XO activity in biological systems.

Mechanism of Action

XO is a molybdenum-containing hydroxylase.[5] Unlike cytochrome P450s that use molecular oxygen as the oxygen donor, XO utilizes water.

-

Substrate Binding: P6C binds to the molybdenum center of XO.

-

Nucleophilic Attack: The oxygen atom from water (coordinated to Mo) attacks the electron-deficient C7 position of P6C.

-

Hydride Transfer: A hydride (H⁻) is transferred from C7 to the sulfido ligand of the molybdenum cofactor.

-

Product Release: 7-OH-P6C is released.

Pathway Visualization

Figure 1: The metabolic conversion of P6C to 7-OH-P6C mediated by Xanthine Oxidase. P6C originates from Folate photolysis.[6]

Part 3: Analytical Methodologies

Distinguishing these compounds requires precise chromatography due to their structural similarity.

HPLC-FLD Separation Protocol

Principle: Reverse-phase chromatography (RP-HPLC) separates based on hydrophobicity. The 7-oxo group makes 7-OH-P6C more polar than P6C, causing it to elute earlier.

-

Column: C18 (e.g., 250mm x 4.6mm, 5µm).

-

Mobile Phase: 10 mM Phosphate Buffer (pH 6.0) / Methanol (95:5 v/v).[7]

-

Detection: Fluorescence (Ex: 350 nm, Em: 450 nm).

-

Note: While 450nm is optimal for P6C, 7-OH-P6C is detectable at this wavelength, though sensitivity may be improved by switching emission to 420nm if the detector allows time-programming.

-

Mass Spectrometry (LC-MS/MS)

For absolute confirmation, mass transitions are required.

-

P6C: [M+H]⁺ = 208.05 m/z.

-

Fragment: 162 m/z (Loss of -COOH).

-

-

7-OH-P6C: [M+H]⁺ = 224.05 m/z.

-

Fragment: 178 m/z (Loss of -COOH).

-

Part 4: Experimental Protocol (Self-Validating)

Protocol: Enzymatic Synthesis of 7-OH-P6C from P6C

This protocol allows researchers to generate the 7-OH standard in situ to confirm retention times if a commercial standard is unavailable.

Reagents:

-

Pterin-6-carboxylic acid (100 µM stock in 0.1M NaOH).

-

Xanthine Oxidase (commercial grade, e.g., from bovine milk).

-

Phosphate Buffer (50 mM, pH 7.5).

Workflow:

-

Baseline: Inject 20 µL of P6C stock into HPLC. Record Retention Time (

). -

Reaction: In a quartz cuvette, mix:

-

980 µL Phosphate Buffer.

-

10 µL P6C stock (Final conc: 1 µM).

-

10 µL Xanthine Oxidase (0.1 units).

-

-

Monitor: Incubate at 37°C.

-

Sampling: At T=0, T=15, and T=60 minutes, take 100 µL aliquots.

-

Quench: Add 10 µL of 1M Perchloric Acid (PCA) to stop the enzyme. Centrifuge at 10,000g for 5 min.

-

Analysis: Inject supernatant into HPLC.

-

Validation: You will observe the depletion of the peak at

and the emergence of a new, earlier-eluting peak (

-

Causality Check: If the new peak does not appear, your XO enzyme may be inactive. Verify activity using Xanthine (substrate) -> Uric Acid (product) by monitoring absorbance increase at 290 nm.

References

-

Juzeniene, A. et al. (2016).[6] "Folic acid and its photoproducts, 6-formylpterin and pterin-6-carboxylic acid, as generators of reactive oxygen species in skin cells during UVA exposure."[6][9] Journal of Photochemistry and Photobiology B: Biology.

-

Thomas, A.H. et al. (2002). "Fluorescence of pterin, 6-formylpterin, 6-carboxypterin and folic acid in aqueous solution: pH effects." Photochemical & Photobiological Sciences.

-

Hille, R. (2005). "The Mononuclear Molybdenum Enzymes." Chemical Reviews. (Describes the hydroxylation mechanism of XO).

-

Bioaustralis. "Pterine-6-carboxylic acid Product Data." (Confirmation of P6C as a biomarker).

Sources

- 1. Photodegradation of folic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.brooklyn.cuny.edu [academic.brooklyn.cuny.edu]

- 3. Fluorescence of pterin, 6-formylpterin, 6-carboxypterin and folic acid in aqueous solution: pH effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. bioaustralis.com [bioaustralis.com]

- 7. pnas.org [pnas.org]

- 8. HPLC analysis of tetrahydrobiopterin and its pteridine derivatives using sequential electrochemical and fluorimetric detection: application to tetrahydrobiopterin autoxidation and chemical oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Folic acid and its photoproducts, 6-formylpterin and pterin-6-carboxylic acid, as generators of reactive oxygen species in skin cells during UVA exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 7-Hydroxypteridine Derivatives in Biological Systems: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Pteridines, a class of heterocyclic compounds composed of fused pyrimidine and pyrazine rings, are fundamental to a vast array of biological processes.[1] Among these, 7-hydroxypteridine derivatives stand out for their multifaceted roles as enzyme cofactors, disease biomarkers, and templates for therapeutic agent development.[2] This technical guide provides an in-depth exploration of the biological significance of these molecules, offering researchers and drug development professionals a comprehensive resource on their biosynthesis, metabolism, analytical quantification, and therapeutic applications. We delve into the causality behind experimental choices in their study and provide detailed methodologies for their analysis, aiming to foster a deeper understanding and inspire further innovation in this critical area of biochemical research.

Introduction: The Chemical and Biological Landscape of 7-Hydroxypteridines

Pteridines are ubiquitous in nature, serving as pigments, enzymatic cofactors, and signaling molecules.[1] The introduction of a hydroxyl group at the 7-position of the pteridine ring system imparts unique chemical properties that are central to their biological functions. This hydroxylation can influence the molecule's redox potential, fluorescence characteristics, and interactions with enzymes and other biomolecules.

One of the most critical roles of a 7-hydroxypteridine derivative is as a precursor to molybdopterin, the organic component of the molybdenum cofactor (Moco).[3] Moco is essential for the function of a class of enzymes known as molybdoenzymes, which catalyze critical redox reactions in carbon, nitrogen, and sulfur metabolism.[4] Beyond their role as cofactors, elevated or altered levels of 7-hydroxypteridine derivatives, such as isoxanthopterin, have been implicated in various pathological states, including cancer and inflammatory diseases, positioning them as valuable biomarkers.[5][6] Furthermore, the unique chemical scaffold of 7-hydroxypteridines has made them attractive starting points for the design and synthesis of novel therapeutic agents.[2]

Biosynthesis and Metabolism: A Tightly Regulated Network

The biosynthesis of pteridines originates from guanosine triphosphate (GTP) and proceeds through a series of enzymatic steps.[7] The formation of the pyranopterin structure of molybdopterin, which contains a 7-hydroxypteridine core, is a complex process involving several enzymes encoded by the MOCS genes in humans.[8]

Caption: Simplified workflow of Molybdenum Cofactor (Moco) biosynthesis in humans.[4][8]

The metabolism of 7-hydroxypteridine derivatives is primarily carried out by molybdoenzymes such as xanthine oxidase and aldehyde oxidase.[9] These enzymes can catalyze the oxidation of various substituted pteridines, converting them into different hydroxylated forms. For instance, 2-aminopteridine can be oxidized to its 7-hydroxy derivative by aldehyde oxidase.[9] The metabolic profile of these compounds can be significantly altered in disease states, leading to their accumulation and excretion in urine, a characteristic that is exploited for biomarker applications.

7-Hydroxypteridine Derivatives as Disease Biomarkers

The quantification of 7-hydroxypteridine derivatives in biological fluids, particularly urine, has emerged as a powerful tool for diagnosing and monitoring various diseases. Their levels can reflect the activation of the immune system, the degree of oxidative stress, and the presence of malignancies.[4][6][10]

Analytical Methodologies for Quantification

The accurate and sensitive quantification of 7-hydroxypteridine derivatives is crucial for their clinical utility as biomarkers. High-performance liquid chromatography (HPLC) coupled with fluorescence or mass spectrometry (MS) detection is the most widely used technique.[7][11][12]

Table 1: Comparison of Analytical Methods for 7-Hydroxypteridine Quantification

| Method | Detection Principle | Advantages | Disadvantages | Typical Limit of Detection (LOD) |

| HPLC with Fluorescence Detection | Intrinsic fluorescence of pteridines | High sensitivity, relatively low cost | Limited specificity, potential for co-eluting interferences | ng/mL range[5] |

| HPLC-MS/MS | Mass-to-charge ratio and fragmentation pattern | High specificity and sensitivity, allows for multiplexing | Higher instrument cost and complexity | pg/mL to ng/mL range[3][11] |

| Synchronous Fluorescence Spectroscopy | Simultaneous scanning of excitation and emission wavelengths | Rapid analysis, no chromatographic separation needed | Lower specificity compared to HPLC-based methods | ng/mL range[5] |

Experimental Protocol: Quantification of Isoxanthopterin in Urine by HPLC-MS/MS

The following protocol provides a detailed workflow for the quantification of isoxanthopterin, a key 7-hydroxypteridine biomarker, in human urine.

3.2.1. Sample Preparation

-

Urine Collection: Collect first-morning mid-stream urine samples in sterile containers.

-

Centrifugation: Centrifuge the urine at 2000 x g for 10 minutes at 4°C to remove cellular debris.

-

Dilution: Dilute the supernatant 1:10 with a mobile phase consisting of 0.1% formic acid in water.

-

Internal Standard Spiking: Add an internal standard (e.g., ¹³C₅-labeled isoxanthopterin) to a final concentration of 100 ng/mL.

-

Filtration: Filter the sample through a 0.22 µm syringe filter prior to injection.

3.2.2. HPLC-MS/MS Analysis

-

HPLC System: An Agilent 1290 Infinity II Series HPLC system or equivalent.[11]

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 2% to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for isoxanthopterin and the internal standard.

3.2.3. Data Analysis and Validation

-

Quantification: Calculate the concentration of isoxanthopterin using a calibration curve generated from standards of known concentrations.

-

Normalization: Normalize the isoxanthopterin concentration to the urinary creatinine level to account for variations in urine dilution.

-

Method Validation: Validate the method according to ICH guidelines for linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ).[13]

Caption: Experimental workflow for urinary biomarker validation.[14][15][16]

Therapeutic Potential of 7-Hydroxypteridine Derivatives

The unique structural features of 7-hydroxypteridine derivatives have made them a fertile ground for the development of novel therapeutic agents, particularly in the fields of oncology and immunology.

Anticancer Agents

Many pteridine derivatives have been investigated for their anticancer properties.[17] Their mechanism of action often involves the inhibition of key enzymes in cellular proliferation, such as dihydrofolate reductase (DHFR).[18][19] DHFR is crucial for the synthesis of nucleotides, and its inhibition leads to the arrest of DNA replication and cell death.[18] The 7-hydroxy group can play a significant role in the binding of these inhibitors to the active site of DHFR, influencing their potency and selectivity.

Table 2: Structure-Activity Relationship (SAR) of Selected Anticancer Pteridine Derivatives

| Compound | R1 | R2 | Target | IC₅₀ (µM) | Reference |

| Methotrexate | -NH₂ | -CH₃ | DHFR | 0.01 | [18] |

| Pteridin-7(8H)-one derivative | various aryl groups | - | MKN-45 cells | 4.32 | [2] |

| Furo[3,2-g]pteridine derivative | various aryl groups | - | DHFR | 14.59% inhibition | [17] |

Photosensitizers in Photodynamic Therapy (PDT)

Photodynamic therapy is a non-invasive cancer treatment that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that induce cell death.[20][21][22] Certain 7-hydroxypteridine derivatives exhibit favorable photophysical properties, including strong absorption in the visible region and efficient generation of singlet oxygen, making them promising candidates for PDT.[22][23]

The mechanism of action in PDT involves the excitation of the photosensitizer to a triplet state upon light absorption. This excited state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (a Type II reaction) or participate in electron transfer reactions to produce other ROS (a Type I reaction).[13][20]

Caption: Mechanism of action of photosensitizers in Photodynamic Therapy (PDT).[13][20]

Conclusion and Future Perspectives

7-Hydroxypteridine derivatives represent a class of molecules with profound biological significance. Their roles as essential enzyme cofactors, sensitive disease biomarkers, and promising therapeutic agents underscore their importance in both fundamental and applied biomedical research. The continued development of advanced analytical techniques will further refine their utility as diagnostic and prognostic tools. Moreover, a deeper understanding of their structure-activity relationships will undoubtedly pave the way for the design of next-generation drugs with enhanced efficacy and selectivity. The exploration of their unique photophysical properties also holds promise for the development of novel photodynamic therapies. As our knowledge of the intricate roles of 7-hydroxypteridine derivatives expands, so too will their impact on human health and medicine.

References

- Urinary pteridines as a discriminator of atherosclerotic risk in p

- Oxidation of selected pteridine derivatives by mamalian liver xanthine oxidase and aldehyde ... PubMed.

- Simultaneous determination of xanthopterin and isoxanthopterin in human urine by synchronous fluorescence spectroscopy. PubMed.

- The Formation of 6-Hydroxy- and 7-Hydroxypteridines

- New photosensitizers for photodynamic therapy. PMC.

- Molybdenum cofactor biosynthesis. The figure illustrates the last steps...

- Photodynamic therapy. Wikipedia.

- In Silico Study Probes Potential Inhibitors of Human Dihydrofolate Reductase for Cancer Therapeutics. PMC.

- Dilute-and-Shoot-Liquid Chromatography-Quadrupole Time of Flight-Mass Spectrometry for Pteridine Profiling in Human Urine and It. CARM.es.

- Biosynthesis and Insertion of the Molybdenum Cofactor. PMC.

- Dihydrofolate reductase inhibitors among pteridine and furo[3,2-g] pteridine deriv

- Separation and determination of 11 marker pteridines in human urine by liquid chromatography and fluorimetric detection.

- A simple method for preparing 2-amino-4-hydroxy-6-formylpteridine, a precursor of the pteridine substrate of dihydroptero

- A Comprehensive HPLC-MS-MS Screening Method for 77 New Psychoactive Substances, 24 Classic Drugs and 18 Related Metabolites in Blood, Urine and Oral Fluid. PubMed.

- Research Progress on the Structure–activity Relationship and Mechanism of Flavonoid Derivatives in the Tre

- Photosensitizer (Inhibitors Agonists Modul

- Photodynamic Therapy with Natural Photosensitizers: Bridging Oncology, Infectious Diseases, and Global Health. MDPI.

- Clinical development of photodynamic agents and therapeutic applic

- Porphyrins in photodynamic therapy - A search for ideal photosensitizers.

- Molybdenum Cofactor | Research Notes by Sergey.

- Molybdenum cofactor biosynthesis.

- Simultaneous Determination of Xanthopterin and Isoxanthopterin in Human Urine by Synchronous Fluorescence Spectroscopy.

- Some Natural Photosensitizers and Their Medicinal Properties for Use in Photodynamic Therapy. MDPI.

- DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. MDPI.

- Development of an HPLC-MS method for the determination of natural pteridines in tom

- Mechanisms in photodynamic therapy: part one—-photosensitizers, photochemistry and cellular localiz

- Current state of the art for enhancing urine biomarker discovery. PMC.

- 2-Amino-4,6-dihydroxypyrimidine synthesis. ChemicalBook.

- The workflow for urinary protein biomarker discovery (A) urine samples...

- Investigation of urinary pteridine levels as potential biomarkers for noninvasive diagnosis of cancer. PubMed.

- Workflow of identification and validation of urinary biomarkers for MBC.

- Study of Structure–Activity Relationships of the Marine Alkaloid Fascaplysin and Its Derivatives as Potent Anticancer Agents. MDPI.

- A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Applic

- Photosensitizers in photodynamic therapy. PubMed.

- Therapeutic Potential of Pteridine Deriv

- Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica.

- Design, Synthesis, and Structure-Activity Relationship of 7-Propanamide Benzoxaboroles as Potent Anticancer Agents. PubMed.

- 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activ

- Therapeutic potential of pteridine derivatives: A comprehensive review.

- Novel Automated Biomarker Discovery Work Flow for Urinary Peptidomics. PubMed.

- Application Notes and Protocols for the Synthesis of 7-Hydroxydarutigenol. Benchchem.

- Dihydrofolate reductase (DHFR) | Inhibitors. MedchemExpress.com.

- An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents.

- An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole deriv

- Urine Proteomics: A High Throughput Workflow.

- Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI.

- CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.

Sources

- 1. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]

- 2. Synthesis of (±)-7-Hydroxylycopodine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Comprehensive HPLC-MS-MS Screening Method for 77 New Psychoactive Substances, 24 Classic Drugs and 18 Related Metabolites in Blood, Urine and Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis and Insertion of the Molybdenum Cofactor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simultaneous determination of xanthopterin and isoxanthopterin in human urine by synchronous fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Quantitative determination of pterins in biological fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sms.carm.es [sms.carm.es]

- 12. dehesa.unex.es [dehesa.unex.es]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Urine Proteomics: A High Throughput Workflow [thermofisher.com]

- 17. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]

- 18. In Silico Study Probes Potential Inhibitors of Human Dihydrofolate Reductase for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. New photosensitizers for photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Photodynamic therapy - Wikipedia [en.wikipedia.org]

- 22. medchemexpress.com [medchemexpress.com]

- 23. mdpi.com [mdpi.com]

Thermodynamic Stability of Hydroxypteridine Carboxylic Acids: A Technical Guide

Executive Summary & Structural Context[1][2][3]

Hydroxypteridine carboxylic acids, specifically 2-amino-4-hydroxypteridine-6-carboxylic acid (Pterin-6-carboxylic acid) and its isomers, represent a class of heterocyclic compounds critical to folate metabolism and antifolate drug design.[1] Their thermodynamic stability is governed by a complex interplay of prototropic tautomerism , solid-state lattice energy , and pH-dependent ionization .[1]

For the drug developer, these molecules present a "stability paradox": they are kinetically stable in the solid state due to robust intermolecular hydrogen bonding, yet thermodynamically labile in solution under oxidative stress or photolytic conditions. This guide dissects these parameters to enable rational formulation and handling.

Core Structural Moiety

The pteridine nucleus is an aromatic system composed of fused pyrimidine and pyrazine rings. The "hydroxy" nomenclature is historical; thermodynamically, the lactam (amide) tautomer predominates over the lactim (enol) form.

Thermodynamic Landscape: Tautomerism & Ionization

The Lactam-Lactim Equilibrium

The most critical thermodynamic variable for hydroxypteridines is the tautomeric state at the 4-position. While often drawn as 4-hydroxy (enol), experimental and computational evidence confirms the 4-oxo (lactam) form is the thermodynamic sink.[1]

- : Density Functional Theory (DFT) calculations and solution-phase studies indicate the lactam form is approximately 6 kcal/mol lower in energy than the lactim form in aqueous media.

-

Implication: In formulation, assuming the "hydroxy" structure for docking or solubility prediction will yield erroneous results. The species interacting with solvents and receptors is the 2-amino-4(3H)-pteridinone .[1]

Acid-Base Dissociation Constants (pKa)

Hydroxypteridine carboxylic acids are amphoteric.[1] Their solubility profile is dictated by three ionizable groups.

Table 1: Physicochemical Constants of Pterin-6-Carboxylic Acid

| Parameter | Value (Approx.) | Structural Assignment | Thermodynamic Significance |

| pKa 1 | ~1.1 | Pyrazine Ring N1 | Protonation destabilizes the aromatic system; relevant only in strong acid.[1] |

| pKa 2 | 3.44 | 6-Carboxylic Acid (-COOH) | Primary solubility handle.[1] At pH > 4, the molecule is mono-anionic ( |

| pKa 3 | ~7.9 - 8.2 | Lactam N3-H | Deprotonation yields the dianion.[1] Essential for high-concentration alkaline stock solutions.[1] |

| LogP | -1.4 | Octanol/Water | Highly hydrophilic; poor membrane permeability without active transport.[1] |

| Solubility | < 0.1 mg/mL | Neutral species (pH 2-3) | High crystal lattice energy prevents dissolution of the zwitterion/neutral form. |

Degradation Pathways & Stability Mechanisms[3]

The thermodynamic stability of the core ring is compromised by two primary vectors: Photo-oxidation and Hydrolytic Ring Opening .

Mechanistic Pathway Visualization

The following diagram illustrates the tautomeric equilibrium and the irreversible degradation pathways.

Figure 1: Thermodynamic equilibrium and degradation vector of Pterin-6-carboxylic acid. The green node represents the stable species in formulation.

Oxidative Instability

Pteridines are photosensitizers. Upon UV irradiation, they enter a triplet excited state capable of generating singlet oxygen (

-

Mechanism: Type II photo-oxidation.[1]

-

Critical Control: Solutions must be protected from light (amber glassware). In the presence of light and oxygen, the 5,8-double bond is susceptible to attack, leading to ring rupture or polymerization.

Experimental Methodologies

To validate thermodynamic parameters, standard protocols must be adapted for the low solubility of these compounds.

Protocol A: Determination of pKa via UV-Vis Spectrophotometry

Why this method? Potentiometric titration is unsuitable due to the compound's insolubility at low pH. Spectrophotometry allows detection at micromolar concentrations where the compound is soluble.

Reagents:

-

Buffer System: Britton-Robinson universal buffer (pH 2.0 – 12.0).[1]

-

Stock Solution: 1 mM Pterin-6-carboxylic acid in 10 mM NaOH (freshly prepared).

Step-by-Step Workflow:

-

Baseline Correction: Blank the spectrophotometer with buffer solutions at 0.5 pH unit intervals.

-

Sample Preparation: Spike 20 µL of Stock Solution into 2 mL of each buffer (Final conc: ~10 µM).

-

Equilibration: Vortex and let stand for 2 minutes at 25°C (thermostated).

-

Scan: Record spectra from 220 nm to 450 nm.

-

Data Analysis:

Protocol B: Tautomer Identification via 1H-NMR

Why this method? NMR provides direct structural evidence of the N-H proton characteristic of the lactam form.

Step-by-Step Workflow:

-

Solvent Choice: DMSO-

is preferred over -

Preparation: Prepare a saturated solution (~2 mg in 0.6 mL DMSO-

). -

Acquisition:

-

Pulse sequence: Standard 1H with 30° pulse angle.

-

Scans: High number (e.g., 64 or 128) to improve S/N ratio.

-

-

Interpretation:

-

Lactam Signal: Look for a broad singlet > 11.0 ppm (N3-H).[1]

-

Absence of Signal: Lack of an O-H signal (typically sharper, variable shift) confirms the lactam dominance.

-

References

-

Schircks Laboratories. (2016).[2] Data Sheet: Pterin-6-carboxylic acid. Link

-

Soniat, M., et al. (2008). Theoretical Study on the Relative Energies of Neutral Pterin Tautomers. Pteridines, 19(4).[3]

-

FooDB. (2010).[4] Compound Summary: 2-Amino-4-hydroxy-6-pteridinecarboxylic acid.[1][4] Link

-

Williams, R. (2022).[5] pKa Data Compiled. Organic Chemistry Data. Link

-

Santa Cruz Biotechnology. Pterine-6-carboxylic acid Safety Data Sheet. Link

Sources

An In-depth Technical Guide to Tautomerism in 7-Hydroxypteridine-6-Carboxylic Acid

Abstract: Tautomerism, the dynamic equilibrium between readily interconverting structural isomers, is a phenomenon of profound significance in heterocyclic chemistry, directly impacting the physicochemical properties, biological activity, and therapeutic potential of molecules. This guide provides a comprehensive exploration of tautomerism in 7-hydroxypteridine-6-carboxylic acid, a key scaffold in numerous biological systems. We will dissect the theoretical underpinnings of its lactam-lactim equilibrium, detail the advanced experimental and computational methodologies for its characterization, and synthesize these findings to illuminate the implications for drug discovery and development. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences seeking a deeper, field-proven understanding of this critical molecular behavior.

Introduction: The Dynamic Nature of Heterocyclic Scaffolds

Pteridine derivatives are a class of nitrogen-rich bicyclic heterocycles ubiquitous in nature, forming the core of essential cofactors and signaling molecules like folic acid and biopterin.[1][2] Their chemical behavior and biological function are intricately linked to their structural dynamics, chief among them being tautomerism. Tautomers are constitutional isomers that exist in a rapid equilibrium, typically involving the migration of a proton.[3][4] This is not to be confused with resonance, where only the distribution of electrons differs in a single, static molecule.[5]

The tautomeric state of a molecule can govern its fundamental properties, including acidity (pKa), lipophilicity, hydrogen bonding capacity, and molecular geometry. Consequently, it dictates how a molecule interacts with its biological target, such as an enzyme active site or a receptor binding pocket, and influences its pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).[6]

This guide focuses on This compound , a molecule that exemplifies the critical lactam-lactim tautomerism characteristic of hydroxypteridines. Understanding which tautomeric form predominates under physiological conditions is paramount for designing effective therapeutic agents based on this scaffold.

Theoretical Framework: The Lactam-Lactim Equilibrium

The principal tautomeric relationship in this compound is the equilibrium between the lactam (keto) and lactim (enol) forms. This involves the migration of a proton between the oxygen atom at the C7 position and the nitrogen atom at the N8 position of the pteridine ring.

-

Lactim Form (7-hydroxy): This form contains a hydroxyl (-OH) group attached to the C7 carbon, rendering this part of the molecule aromatic. It is often referred to as the "enol" tautomer.

-

Lactam Form (7-oxo): This form features a carbonyl (C=O) group at the C7 position, with the proton residing on the adjacent N8 nitrogen. This is the "keto" or "amide" tautomer.

The position of this equilibrium is not fixed; it is a dynamic process influenced by several factors:

-

Solvent Polarity: Polar solvents can stabilize one tautomer over another through hydrogen bonding and dipole-dipole interactions. For many heterocyclic systems like 2-pyridone, the lactam form is favored in polar solvents.[7]

-

pH: The ionization state of the molecule, particularly the carboxylic acid group and the basic nitrogen atoms of the pteridine ring, can significantly shift the equilibrium.

-

Intrinsic Stability: The inherent electronic and steric properties of the molecule, including the influence of the 6-carboxylic acid group, determine the baseline energy difference between the tautomers. Computational studies on related pterins consistently show that the lactam tautomer is the lowest energy and most stable structure in aqueous media.[8]

Caption: Workflow for the integrated study of tautomerism.

Data Summary & Interpretation

The predominance of a specific tautomer is highly dependent on its environment. Based on extensive studies of related pteridine and pyridone systems, a general trend can be established.

| Parameter | Lactim (7-Hydroxy) Form | Lactam (7-Oxo) Form | Rationale / Reference |

| Stability (Gas Phase) | Often comparable or slightly less stable | Generally comparable | Intrinsic stability is close, but can favor one form based on subtle electronic effects. [9] |

| Stability (Aqueous Sol.) | Less favored | Strongly Favored | The lactam form has a larger dipole moment and is better solvated by polar water molecules. [1][7] |

| ¹³C NMR Shift (C7) | ~150-160 ppm | ~160-170 ppm | The C7 carbon is a carbonyl in the lactam form, resulting in a significant downfield shift. [10] |

| UV-Vis λmax | Shorter Wavelength | Longer Wavelength | The extended conjugation and carbonyl chromophore in the lactam form shift absorption to the red. [11] |

These data collectively indicate that in aqueous, physiological environments, This compound is expected to exist predominantly in its lactam (7-oxo) tautomeric form .

Implications for Drug Development and Biological Function

The tautomeric state of a pteridine derivative is not an academic curiosity; it is a critical determinant of its biological efficacy and drug-like properties.

-

Receptor Binding and Enzyme Inhibition: The geometry and hydrogen bonding capabilities of the lactam and lactim forms are distinct. The lactam form presents a hydrogen bond donor (N8-H) and a hydrogen bond acceptor (C7=O), whereas the lactim form has a donor (O-H) and an acceptor (N8). Only the tautomer that is shape-complementary and presents the correct array of hydrogen bond donors/acceptors will bind effectively to a biological target. A drug designed to bind as the lactim form will be ineffective if the molecule exists as the lactam form in vivo. [6]

-

Physicochemical Properties:

-

pKa: The acidity of the N-H proton in the lactam form differs from the O-H proton in the lactim form, affecting the molecule's ionization state at physiological pH (7.4).

-

Solubility & Permeability: The greater polarity of the lactam tautomer generally leads to higher aqueous solubility but may reduce passive diffusion across cell membranes (permeability). This balance is a cornerstone of drug design.

-

-

Metabolic Stability: The reactivity of the two tautomers can differ. One form may be more susceptible to metabolic enzymes (e.g., oxidation by Cytochrome P450s), affecting the drug's half-life and potential for generating reactive metabolites.

Conclusion

The tautomerism of this compound is a dynamic equilibrium between its lactam (7-oxo) and lactim (7-hydroxy) forms. While both exist, a convergence of experimental evidence and theoretical calculations on analogous systems strongly suggests that the lactam tautomer is the predominant species in polar, aqueous environments relevant to biological systems. [1][8]This understanding is fundamental for professionals in drug development, as the dominant tautomeric form dictates the molecule's interactions with biological targets and its overall pharmacokinetic profile. Accurate characterization of tautomerism using a combined approach of high-resolution spectroscopy and computational chemistry is therefore not merely a characterization step but a foundational pillar of rational drug design.

References

-

Catalán, J., Pérez, P., & de Paz, J. L. G. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ARKIVOC, 2002(11), 198-215. Available at: [Link]

-

Nekkanti, S., & Martin, C. B. (2015). Theoretical study on the relative energies of cationic pterin tautomers. ResearchGate. Available at: [Link]

-

Soniat, M., & Martin, C. B. (n.d.). Lactim (left) and lactam (right) structures of pterins. ResearchGate. Available at: [Link]

-

Jones, G., & Yan, H. (2022). Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. Molecules, 27(10), 3288. Available at: [Link]

-

Xiong, W., & Zanni, M. T. (2018). Direct observation of ground-state lactam–lactim tautomerization using temperature-jump transient 2D IR spectroscopy. Proceedings of the National Academy of Sciences, 115(31), 7932-7937. Available at: [Link]

-

LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. Available at: [Link]

-

Shegazi, A. A., & Abdel-Karim, O. A. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1542. Available at: [Link]

-

Terrier, F., Le Guevel, E., Dosnon, C., & Buncel, E. (2004). Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis of aromatic nucleophilic substitution. Chemical Communications, (2), 220-221. Available at: [Link]

-

Shegazi, A. A., & Abdel-Karim, O. A. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. ResearchGate. Available at: [Link]

-

Asiri, A. M., & El-Daly, S. A. (2008). Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e]t[11][10]hiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene)-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e]t[11][10]hiazin-4-one 1,1-dioxide. Acta Crystallographica Section C, 64(11), o590-o594. Available at: [Link]

-

askIITians. (n.d.). What is Lactam Lactim Tautomerism?. askIITians. Available at: [Link]

-

Shegazi, A. A., & Abdel-Karim, O. A. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. PMC. Available at: [Link]

-

Zahedi, E., & Garakyaraghi, M. R. (2009). Theoretical investigation of tautomerism in N-hydroxy amidines. Journal of Molecular Structure: THEOCHEM, 909(1-3), 51-57. Available at: [Link]

-

Kuzmin, A. V., & Volochaev, N. S. (2022). Insights into Molecular Structure of Pterins Suitable for Biomedical Applications. International Journal of Molecular Sciences, 23(23), 15286. Available at: [Link]

-

Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. Available at: [Link]

-

Soniat, M., & Martin, C. B. (2013). Theoretical Study on the Relative Energies of Neutral Pterin Tautomers. PTERIDINES, 19(1). Available at: [Link]

-

OpenStax. (n.d.). 22.1 Keto–Enol Tautomerism. In Organic Chemistry: A Tenth Edition. Available at: [Link]

-

Roy, K., & Kar, S. (2024). What impact does tautomerism have on drug properties and development?. ChemRxiv. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 22.1 Keto–Enol Tautomerism – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Tautomerism, and Antiradical Activity of Novel Pteridinetrione Derivatives - Enamine [enamine.net]

- 11. researchgate.net [researchgate.net]

Pteridine Derivatives: A Technical Guide to Building Blocks in Drug Discovery

Executive Summary: The Privileged Pteridine Scaffold

In the landscape of medicinal chemistry, the pteridine ring system (pyrimido[4,5-b]pyrazine) stands as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. Historically anchored by antifolates like Methotrexate, the utility of pteridine derivatives has expanded significantly into kinase inhibition, anti-inflammatory agents, and anti-infectives.

This guide provides a technical deep-dive for drug discovery professionals, moving beyond basic textbook descriptions to focus on the synthetic modularity , structure-activity relationships (SAR) , and experimental validation of pteridine building blocks.

Structural Logic & Synthetic Versatility[1]

The pteridine core offers four distinct vectors for substitution (positions 2, 4, 6, and 7), allowing medicinal chemists to fine-tune electronic properties, solubility, and target specificity.

The Core Building Blocks

Effective drug design often relies on "late-stage functionalization." Rather than building the ring system de novo for every analog, chemists utilize halogenated or activated pteridine building blocks.

| Building Block | Key Reactivity | Application |

| 2-Amino-4-chloropteridine | SNAr at C4 | Introduction of amine side chains (e.g., for kinase hinge binding). |

| 6-Chloropteridine | Pd-catalyzed coupling (Suzuki, Sonogashira) | Extension of the scaffold into the solvent-exposed region of the binding pocket. |

| 2,4-Diamino-6-bromomethylpteridine | Nucleophilic substitution | Synthesis of classical antifolates (linkage to p-aminobenzoic acid analogs). |

| 6,7-Dimethylpteridine | Oxidation to carboxylic acids | Precursors for amide coupling to solubilizing tails. |

Synthetic Pathways Visualization

The following diagram outlines the primary routes to constructing and functionalizing the pteridine core, contrasting de novo assembly (Isay) with functionalization strategies.

Figure 1: Strategic routes for Pteridine synthesis. The Isay condensation is the classic route, while the Timmis reaction offers better regiocontrol. Modern discovery relies heavily on functionalizing halogenated cores.

Therapeutic Applications & Mechanisms[3][4]

Antifolates (Oncology & Autoimmune)

The most established application of pteridines is the inhibition of folate metabolism. By mimicking the structure of dihydrofolate, these compounds competitively inhibit Dihydrofolate Reductase (DHFR).

-

Mechanism: Inhibition of DHFR prevents the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), starving the cell of the methyl donors required for thymidylate and purine synthesis. This induces "thymineless death" in rapidly dividing cells.

-

Key Drugs: Methotrexate, Pemetrexed, Pralatrexate.[1]

Kinase Inhibitors (Targeted Therapy)

Recent SAR studies have repurposed the pteridine scaffold as an ATP-mimetic. The N1 and N3 nitrogens, along with the C2-amino group, form a critical hydrogen-bonding triad that interacts with the "hinge region" of kinase domains.

-

Targets: EGFR, PI3K, mTOR, PLK1.

-

Design Strategy: Bulky hydrophobic groups at C6/C7 occupy the kinase selectivity pocket, while solubilizing groups extend towards the solvent interface.

Mechanism of Action: The Folate Trap

Figure 2: The critical blockade of DHFR by pteridine-based antifolates results in the cessation of DNA synthesis.

Experimental Protocols

Protocol A: General Synthesis via Isay Condensation

This protocol describes the synthesis of a 6,7-diphenylpteridine derivative, a common lipophilic core.

Rationale: The Isay condensation is the most direct method to form the pteridine ring from readily available pyrimidine precursors.

-

Reagents:

-

4,5-Diaminopyrimidine sulfate (10 mmol)

-

Benzil (1,2-diphenylethane-1,2-dione) (10 mmol)

-

Ethanol (50 mL)

-

Sodium acetate (20 mmol) (Buffer to neutralize sulfate salt)

-

-

Procedure:

-

Suspend 4,5-diaminopyrimidine sulfate in Ethanol in a round-bottom flask.

-

Add Sodium acetate dissolved in a minimum amount of water.

-

Add Benzil.

-

Reflux the mixture for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1).

-

Cool to room temperature. The product usually precipitates.

-

Filter the solid and wash with cold water (to remove salts) and cold ethanol.

-

Purification: Recrystallize from DMF/Ethanol or acetic acid.

-

-

Validation:

-

1H NMR (DMSO-d6): Look for the disappearance of the diamine protons and the appearance of aromatic multiplets from the phenyl rings.

-

Mass Spec: Confirm [M+H]+ peak.

-

Protocol B: DHFR Inhibition Assay (Enzymatic)

A self-validating system to confirm biological activity of synthesized derivatives.

Rationale: This spectrophotometric assay measures the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+ during the conversion of DHF to THF.

-

Reagents:

-

Recombinant Human DHFR (Sigma or equivalent).

-

Dihydrofolate (DHF) substrate (freshly prepared in buffer).

-

NADPH (Cofactor).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT.

-

-

Procedure:

-

Blank: Buffer + NADPH + DHFR (No substrate).

-

Control: Buffer + NADPH + DHFR + DHF (Max velocity).

-

Test: Buffer + NADPH + DHFR + Test Compound (incubate 10 min at 25°C) + DHF.

-

Measure Absorbance at 340 nm kinetically for 5 minutes.

-

-

Data Analysis:

-

Calculate the slope (Rate,

). - .

-

Determine IC50 using non-linear regression (GraphPad Prism).

-

Comparative Analysis of Approved Pteridine Drugs

The following table highlights how minor structural modifications to the pteridine core dictate the therapeutic indication.

| Drug Name | Primary Target | Indication | Structural Feature (SAR) |

| Methotrexate | DHFR | Cancer, RA, Psoriasis | 2,4-diamino substitution mimics substrate; Glutamate tail aids cellular retention. |

| Pemetrexed | TS / DHFR / GARFT | Mesothelioma, NSCLC | Pyrrolo[2,3-d]pyrimidine scaffold (bio-isostere of pteridine) enhances TS inhibition. |

| Triamterene | ENaC (Sodium Channel) | Hypertension / Edema | 2,4,7-triamino-6-phenylpteridine. Lipophilic phenyl group prevents transport into cancer cells, localizing effect to kidney tubules. |

| Sapropterin | PAH (Cofactor) | PKU (Genetic Disorder) | Synthetic form of BH4 (Tetrahydrobiopterin). Reduced pteridine ring (non-aromatic) is essential for redox cofactor activity. |

Future Outlook: Beyond Antifolates

The future of pteridine chemistry lies in Proteolysis Targeting Chimeras (PROTACs) . Researchers are currently exploring pteridine-based kinase inhibitors as the "warhead" ligand linked to E3 ligase recruiters. The rigidity of the pteridine core makes it an excellent scaffold for fragment-based drug discovery (FBDD), where small, low-affinity pteridine fragments are evolved into high-potency leads.

References

-

A Full-Scale Review on the Anticancer Potential of Pteridine Derivatives. International Journal of Pharmaceutical Sciences Review and Research. (2022). Link

-

Therapeutic potential of pteridine derivatives: A comprehensive review. Medicinal Research Reviews. (2018). Link

-

Comparative routes to 7-carboxymethyl-pterin: A useful medicinal chemistry building block. Pteridines. (2022).[2] Link

-

Pushing at the Boundaries of Pterin Chemistry. Molecules. (2024). Link

-

Dihydrofolate reductase inhibitors among pteridine and furo[3,2-g] pteridine derivatives. Zaporozhye Medical Journal. (2021). Link

-

Design, Synthesis, and Anti-Proliferative Action of Purine/Pteridine-Based Derivatives as Dual Inhibitors of EGFR and BRAFV600E. International Journal of Molecular Sciences. (2023).[3] Link

Sources

- 1. Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Anti-Proliferative Action of Purine/Pteridine-Based Derivatives as Dual Inhibitors of EGFR and BRAFV600E - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Fluorescence Detection of Hydroxypteridines

Introduction: The Fluorescent World of Pteridines

Pteridines are a class of nitrogen-containing heterocyclic compounds that are ubiquitous in biological systems. They are involved in a myriad of critical metabolic pathways, acting as pigments, enzyme cofactors, and signaling molecules.[1] The hydroxypteridines, a prominent subgroup, are of particular interest to researchers, scientists, and drug development professionals due to their intrinsic fluorescence and their roles as biomarkers in various pathological states.[2] Notably, elevated levels of certain pteridines, such as neopterin, are indicative of cellular immune system activation and are associated with infections, autoimmune disorders, and malignancies.[3]

The unique fluorescent properties of the oxidized forms of many hydroxypteridines provide a highly sensitive and selective means of detection and quantification.[4] This is in stark contrast to their reduced forms (dihydro- and tetrahydro-pteridines), which are often non-fluorescent. This key difference is the foundation of many analytical protocols, which frequently involve an oxidation step to convert the entire pteridine pool in a sample to a fluorescent state for measurement.[5]

This technical guide provides an in-depth exploration of the principles and protocols for the fluorescence detection of hydroxypteridines. It is designed to equip researchers with the foundational knowledge and practical methodologies to accurately measure these important biomolecules in various matrices.

Core Principles of Hydroxypteridine Fluorescence

The fluorescence of hydroxypteridines is governed by their chemical structure, specifically the conjugated system of pyrimidine and pyrazine rings.[6] Upon absorbing light at a specific excitation wavelength, the molecule is promoted to an excited electronic state. It then rapidly returns to its ground state, emitting the absorbed energy as a photon of light at a longer wavelength (the emission wavelength).

A critical aspect of hydroxypteridine analysis is the differential fluorescence of their various redox states.[6]

-

Oxidized Pteridines: Fully oxidized hydroxypteridines (e.g., neopterin, biopterin, xanthopterin) are highly fluorescent.

-

Reduced Pteridines: The dihydro- and tetrahydro- forms (e.g., 7,8-dihydroneopterin, tetrahydrobiopterin) are typically non-fluorescent or exhibit very weak fluorescence.

This principle is visualized in the workflow below, where non-fluorescent reduced pteridines are chemically oxidized to their strongly fluorescent counterparts prior to detection.

Caption: General workflow for total pteridine fluorescence analysis.

Spectroscopic Properties of Common Hydroxypteridines

The selection of appropriate excitation and emission wavelengths is paramount for sensitive and selective detection. The following table summarizes the typical fluorescence maxima for several common hydroxypteridines. It is important to note that these values can be influenced by pH and solvent composition.

| Hydroxypteridine | Excitation Max (nm) | Emission Max (nm) | Reference(s) |

| Neopterin | 353 | 438 | [7][8] |

| Biopterin | 350-355 | 440-450 | [9] |

| Xanthopterin | 386 | 456 | [10] |

| Isoxanthopterin | 345 | 410 | [11] |

| Pterin-6-carboxylic acid | ~360 | ~450 | [12] |

Protocols for Hydroxypteridine Analysis

The successful analysis of hydroxypteridines hinges on meticulous sample handling, preparation, and the use of optimized analytical conditions. Due to their sensitivity to light, heat, and oxidation, it is crucial to protect samples from light and store them at low temperatures (ideally -80°C) until analysis.[5]

Protocol 1: Quantification of Neopterin in Human Urine by HPLC with Fluorescence Detection

This protocol details a robust method for measuring neopterin, a key biomarker of immune activation, in urine samples.[7][8]

1. Materials and Reagents:

-

Neopterin standard (≥98% purity)

-

Creatinine standard

-

HPLC-grade methanol and acetonitrile

-

Potassium phosphate monobasic and dibasic

-

Deionized water (18.2 MΩ·cm)

-

0.1 M Sodium Hydroxide (NaOH)

-

Centrifugal filters (0.22 µm)

2. Preparation of Standards and Samples:

-

Neopterin Stock Solution (1 mg/mL): Dissolve 10 mg of neopterin in 10 mL of 0.1 M NaOH. This stock is stable for several weeks when stored at 4°C in the dark.

-

Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 1000 ng/mL.[7]

-

Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

Dilute the urine 1:100 with deionized water.[8]

-

Filter the diluted sample through a 0.22 µm centrifugal filter before injection.

-

3. HPLC-Fluorescence Detection (HPLC-FLD) Conditions:

-

HPLC System: A standard HPLC system equipped with a fluorescence detector.

-

Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[7]

-

Mobile Phase: 15 mM potassium phosphate buffer (pH 7.0) containing 2.5% methanol.[7]

-

Flow Rate: 1.0 mL/min (isocratic elution).[7]

-

Injection Volume: 20 µL.

-

Fluorescence Detector Settings:

4. Data Analysis:

-

Construct a calibration curve by plotting the peak area of the neopterin standards against their concentration.

-

Determine the concentration of neopterin in the urine samples from the calibration curve.

-

To account for variations in urine dilution, it is common practice to normalize the neopterin concentration to the creatinine concentration in the same sample. Creatinine can be measured using a UV detector at 235 nm.[7] The results are typically expressed as µmol of neopterin per mol of creatinine.

Caption: Workflow for urinary neopterin analysis by HPLC-FLD.

Protocol 2: Analysis of Total Biopterin and Neopterin in Cerebrospinal Fluid (CSF)

This protocol is designed for the simultaneous measurement of total biopterin and neopterin in CSF, a critical analysis for diagnosing certain metabolic disorders.[5] It incorporates an oxidation step to convert the non-fluorescent reduced forms to their fluorescent counterparts.

1. Materials and Reagents:

-

Biopterin and Neopterin standards

-

Manganese dioxide (MnO₂)

-

Perchloric acid (HClO₄)

-

HPLC-grade solvents

-

Deionized water

2. Preparation of Standards and Samples:

-

Stock Standards: Prepare individual stock solutions of biopterin and neopterin in 0.1 M HCl. Store aliquots at -80°C.[5]

-

Working Standards: Prepare mixed working standards in an artificial CSF matrix.[5]

-

Sample Preparation:

-

Collect CSF and immediately protect it from light and freeze at -80°C.

-

To a 100 µL aliquot of CSF, add 10 µL of a 1 mg/mL suspension of MnO₂ in water.[13]

-

Vortex the mixture for 30 seconds to facilitate the oxidation of reduced pteridines.

-

Centrifuge at 10,000 x g for 5 minutes to pellet the MnO₂.

-